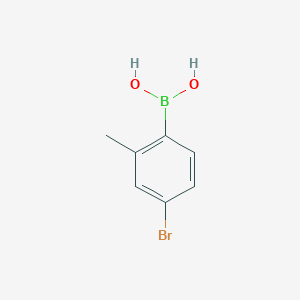

4-Bromo-2-methylphenylboronic acid

Description

Significance of Organoboron Compounds as Synthetic Intermediates in Organic Chemistry

Organoboron compounds have become indispensable intermediates in modern organic synthesis. nih.govresearchgate.net Their value stems from a unique combination of stability, reactivity, and functional group tolerance. researchgate.netprepchem.com Unlike many other organometallic reagents, organoboron compounds, particularly boronic acids, are generally stable to air and moisture, making them easier and safer to handle. prepchem.comambeed.com They are pivotal in the formation of new carbon-carbon (C-C) and carbon-heteroatom bonds, which is a fundamental process in the assembly of complex organic molecules. prepchem.comrsc.org This has made them essential building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govambeed.com Their low toxicity is another significant advantage; the boron-containing byproducts are often inorganic and easily removed, contributing to greener chemical processes. ambeed.com

Historical Development and Evolution of Arylboronic Acid Research

The history of boronic acids dates back to 1860, when Edward Frankland reported the first synthesis of a member of this class. researchgate.net However, the field remained relatively specialized for over a century. The transformative potential of these compounds began to be fully realized in the latter half of the 20th century, largely due to the pioneering work of Herbert C. Brown, who was awarded the Nobel Prize in Chemistry in 1979 for his work on organoboranes. nih.gov A pivotal moment in the evolution of arylboronic acid research was the development of the Suzuki-Miyaura cross-coupling reaction in 1979 by Akira Suzuki, who shared the Nobel Prize in Chemistry in 2010. wikipedia.orglibretexts.org This palladium-catalyzed reaction, which couples an organoboron compound with an organic halide, proved to be an exceptionally reliable and versatile method for creating C-C bonds and has since become one of the most widely used reactions in academic and industrial chemistry. wikipedia.orglibretexts.org

Structural Classification and Nomenclature of Arylboronic Acids Relevant to the Chemical Compound

Arylboronic acids are a subclass of boronic acids characterized by the general formula R-B(OH)₂, where 'R' is an aryl group. researchgate.net The boron atom is bonded to a phenyl or other aromatic ring and two hydroxyl (-OH) groups. These compounds are Lewis acids due to the electron-deficient nature of the boron atom. researchgate.netresearchgate.net

The compound 4-Bromo-2-methylphenylboronic acid fits this structural class. Its IUPAC name precisely describes its molecular structure:

Phenylboronic acid : The core structure is a benzene (B151609) ring attached to a boronic acid group, -B(OH)₂.

4-Bromo : A bromine atom is substituted on the fourth carbon of the phenyl ring, relative to the point of attachment of the boronic acid group.

2-methyl : A methyl group (-CH₃) is substituted on the second carbon of the phenyl ring.

This specific substitution pattern makes it a valuable bifunctional reagent, where the boronic acid group can participate in coupling reactions and the bromo group provides a handle for further functionalization.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 221006-71-9 nih.govbldpharm.com |

| Molecular Formula | C₇H₈BBrO₂ ambeed.com |

| Molecular Weight | 214.85 g/mol ambeed.com |

| Physical Form | Solid wikipedia.org |

| Purity | Typically >97% ambeed.com |

| Storage Temperature | Room temperature, under inert atmosphere wikipedia.org |

| SMILES Code | CC1=C(C=CC(Br)=C1)B(O)O ambeed.com |

| InChI Key | BEQUDVVISBTSHZ-UHFFFAOYSA-N wikipedia.org |

Overview of Research Trajectories for Arylboronic Acids

Research involving arylboronic acids has expanded dramatically since the advent of the Suzuki-Miyaura reaction. researchgate.net Key research trajectories include:

Cross-Coupling Reactions : The primary application remains their use as nucleophilic partners in palladium-catalyzed cross-coupling reactions to form biaryl structures, which are common motifs in many biologically active molecules. rsc.orgmdpi.comarkat-usa.org Research continues to focus on developing more active and robust catalysts that can operate under milder conditions.

Medicinal Chemistry : Arylboronic acids are crucial building blocks in drug discovery. nih.govrsc.org The introduction of the boronic acid-containing drug Bortezomib (Velcade) in 2003 for cancer therapy sparked immense interest in boron-containing pharmaceuticals. nih.govrsc.orgmdpi.com Researchers are actively exploring boronic acids as isosteres for other functional groups and as inhibitors for various enzymes. rsc.org

Materials Science : The ability of boronic acids to form reversible covalent bonds with diols is being exploited to create "smart" materials. rsc.org This includes self-healing hydrogels, sensors for saccharides (e.g., for glucose monitoring), and stimuli-responsive polymers that react to changes in pH or the presence of specific molecules. rsc.org

New Synthetic Methodologies : Efforts are ongoing to develop novel methods for synthesizing arylboronic acids and to expand their reaction scope beyond traditional cross-coupling, such as in Chan-Lam amination and oxidative Heck reactions. rsc.orgresearchgate.netwhiterose.ac.uk

Detailed Research Findings: this compound in Synthesis

As a substituted arylboronic acid, this compound serves primarily as a building block in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the precise installation of the "4-bromo-2-methylphenyl" fragment into a larger molecule.

A specific application of this compound is found in the total synthesis of the natural product alterlactone. nih.gov Alterlactone, isolated from endophytic fungi, has shown cytotoxic and neuroprotective properties. In a multi-step synthesis of this natural product, this compound was utilized as a key starting material, demonstrating its utility in the construction of complex and biologically relevant molecules. nih.gov

The general utility of this compound lies in its ability to act as the organoboron partner in palladium-catalyzed Suzuki-Miyaura reactions. In a typical procedure, this compound would be reacted with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base (e.g., potassium carbonate or potassium phosphate) in a suitable solvent system like a mixture of toluene (B28343) and water or 1,4-dioxane (B91453). wikipedia.orgmdpi.com This reaction forges a new carbon-carbon bond between the phenyl ring of the boronic acid and the aryl group of the halide, yielding a substituted biphenyl (B1667301) derivative. The presence of the bromo and methyl groups on the boronic acid's phenyl ring adds structural complexity to the final product.

Table of Compounds

Properties

IUPAC Name |

(4-bromo-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BBrO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQUDVVISBTSHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Br)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431184 | |

| Record name | 4-BROMO-2-METHYLPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221006-71-9 | |

| Record name | 4-BROMO-2-METHYLPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for 4 Bromo 2 Methylphenylboronic Acid and Analogs

Strategies for Carbon-Boron Bond Formation

The creation of a stable carbon-boron bond is central to the synthesis of arylboronic acids. The methods to achieve this transformation have evolved to offer greater efficiency, functional group tolerance, and milder reaction conditions.

Electrophilic Trapping of Arylmetal Intermediates

A classical and widely employed strategy for the synthesis of arylboronic acids involves the reaction of an organometallic species with a boron electrophile, typically a trialkyl borate (B1201080). sci-hub.se This approach hinges on the generation of a nucleophilic aryl intermediate, which then attacks the electrophilic boron atom.

The formation of Grignard reagents, organomagnesium halides, is a well-established method for generating aryl anions. libretexts.orgbyjus.com In the context of preparing 4-bromo-2-methylphenylboronic acid, 1,4-dibromo-2-methylbenzene would be treated with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent. libretexts.orgbyjus.com This organometallic intermediate is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures. sci-hub.seorganic-chemistry.org Subsequent acidic workup hydrolyzes the resulting boronate ester to yield the desired this compound. google.com The reaction must be conducted under strictly anhydrous conditions as Grignard reagents are highly reactive towards water. libretexts.org

A general and convenient protocol for the electrophilic borylation of aryl Grignard reagents involves their preparation from arylbromides by the direct insertion of magnesium in the presence of lithium chloride (LiCl). organic-chemistry.org This method allows for the synthesis of various arylboronic acids in excellent yields at 0°C. organic-chemistry.org

Table 1: Grignard Reagent-Based Synthesis of Arylboronic Acids

| Starting Material | Reagents | Intermediate | Product | Key Considerations |

|---|---|---|---|---|

| 1,4-Dibromo-2-methylbenzene | 1. Mg, THF 2. B(OR)3 3. H3O+ | 4-Bromo-2-methylphenylmagnesium bromide | This compound | Anhydrous conditions are crucial. libretexts.org |

An alternative to Grignard reagents is the use of organolithium species, which are typically more reactive. wikipedia.org The lithium-halogen exchange reaction is a powerful method for the preparation of aryllithium intermediates from aryl halides. wikipedia.orgharvard.edu This reaction is kinetically controlled and is generally very fast, often proceeding at low temperatures. wikipedia.orgprinceton.edu For the synthesis of this compound, 1,4-dibromo-2-methylbenzene can be treated with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent. sci-hub.seresearchgate.net This results in the selective exchange of one of the bromine atoms with lithium, forming 4-bromo-2-methylphenyllithium.

This highly reactive intermediate is then quenched with a trialkyl borate, followed by acidic hydrolysis to afford the final product. sci-hub.seresearchgate.net The rate of lithium-halogen exchange generally follows the trend I > Br > Cl. wikipedia.org The choice of alkyllithium reagent and reaction conditions can be critical to avoid side reactions. harvard.edu An integrated flow microreactor system has been shown to be effective for preparing boronic esters bearing electrophilic functional groups using organolithium chemistry. rsc.org

Table 2: Lithium-Halogen Exchange for Arylboronic Acid Synthesis

| Starting Material | Reagents | Intermediate | Product | Key Considerations |

|---|---|---|---|---|

| 1,4-Dibromo-2-methylbenzene | 1. n-BuLi, THF, -78°C 2. B(OR)3 3. H3O+ | 4-Bromo-2-methylphenyllithium | This compound | Low temperatures are required to control reactivity. sci-hub.se The exchange is typically very fast. wikipedia.org |

Transition Metal-Catalyzed Boronylation Reactions

In recent years, transition metal-catalyzed reactions have emerged as powerful and versatile methods for the synthesis of arylboronic acids, often offering milder reaction conditions and broader functional group tolerance compared to traditional organometallic routes. researchgate.netrsc.org

Direct C-H borylation is an atom-economical approach that avoids the pre-functionalization of the aromatic ring with a halide. researchgate.netnih.gov This methodology typically employs iridium or rhodium catalysts to activate a C-H bond directly and install a boryl group. researchgate.netrsc.org For a substrate like 4-bromo-2-methyltoluene, an iridium catalyst, in combination with a borylating agent such as bis(pinacolato)diboron (B136004) (B₂pin₂), can selectively functionalize a C-H bond. sigmaaldrich.comrsc.org The regioselectivity of the borylation is often governed by steric factors, with the borylation typically occurring at the least hindered position. berkeley.eduoup.com This method is particularly advantageous for the synthesis of sterically hindered or electronically diverse arylboronic acids and their esters. researchgate.netberkeley.edu

The development of specific ligands can control the regioselectivity, allowing for ortho, meta, or para-selective borylation. nih.govresearchgate.net While many methods exist for ortho-selective borylation, achieving distal meta or para selectivity remains a challenge. researchgate.netrsc.org

Table 3: Direct C-H Borylation for Arylboronic Acid Synthesis

| Starting Material | Catalyst/Reagents | Product | Key Advantages |

|---|---|---|---|

| Substituted Arene | [Ir(cod)Cl]₂/dtbpy, B₂pin₂ | Arylboronic Ester | Atom-economical, avoids pre-functionalization. researchgate.net |

The Miyaura borylation reaction is a palladium-catalyzed cross-coupling of aryl halides or triflates with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B₂pin₂) or tetrahydroxydiboron (B82485). acsgcipr.orgnih.gov This method is highly efficient for the synthesis of arylboronic esters from aryl bromides, iodides, and even chlorides. rsc.orgacsgcipr.org To synthesize this compound via its pinacol (B44631) ester, 1,4-dibromo-2-methylbenzene could be reacted with B₂pin₂ in the presence of a palladium catalyst, such as PdCl₂(dppf), and a base, like potassium acetate (B1210297) (KOAc). acs.orgnih.gov

This reaction generally proceeds with high yields and tolerates a wide range of functional groups. rsc.org The choice of ligand is crucial for an efficient catalytic reaction. acsgcipr.org Nickel and copper catalysts have also been developed for these transformations, sometimes offering advantages in terms of cost and reactivity. rsc.orgacs.org A transition-metal-free borylation of aryl bromides using bis-boronic acid has also been reported, proceeding via a likely radical pathway. sci-hub.seorganic-chemistry.org

Table 4: Miyaura Borylation for Arylboronic Ester Synthesis

| Starting Material | Catalyst/Reagents | Product | Key Features |

|---|---|---|---|

| Aryl Halide (e.g., Aryl Bromide) | Pd catalyst (e.g., PdCl₂(dppf)), Base (e.g., KOAc), B₂pin₂ | Arylboronic Ester | High functional group tolerance, applicable to various aryl halides. rsc.orgacsgcipr.org |

Transmetalation Routes from Aryl Silanes and Stannanes

The synthesis of arylboronic acids, including this compound, can be achieved through transmetalation, a process involving the transfer of an organic group from one metal to another. Among the various methods to form the crucial carbon-boron bond, the transmetalation of aryl silanes and aryl stannanes to a boron-containing reagent is a recognized pathway. researchgate.net This approach offers an alternative to the more common Grignard or organolithium reagent methods.

In this context, a pre-formed aryl silane (B1218182) or aryl stannane, corresponding to the desired aryl group, is reacted with a boron halide, typically boron tribromide (BBr₃) or boron trichloride (B1173362) (BCl₃). The driving force for the reaction is the formation of a more stable metal-halogen bond, which facilitates the transfer of the aryl group to the boron atom. Subsequent hydrolysis of the resulting dihaloarylborane intermediate yields the final arylboronic acid.

General Reaction Scheme:

Ar-M + BX₃ → Ar-BX₂ + MX

Ar-BX₂ + 2H₂O → Ar-B(OH)₂ + 2HX

Where:

Ar represents the aryl group (e.g., 4-bromo-2-methylphenyl).

M is the initial metal, typically SiR₃ (silyl) or SnR₃ (stannyl).

BX₃ is a boron halide.

This method's utility is particularly noted for substrates where the preparation of Grignard or organolithium reagents might be problematic due to incompatible functional groups.

Optimization of Synthetic Pathways for this compound

Achieving high yield and purity in the synthesis of this compound necessitates careful optimization of the reaction conditions. Furthermore, modern synthetic chemistry places a strong emphasis on developing protocols that are not only efficient but also environmentally conscious.

Influence of Reaction Conditions on Yield and Selectivity

The synthesis of arylboronic acids is highly sensitive to a variety of reaction parameters. The choice of catalyst, solvent, base, and temperature can dramatically influence the outcome, affecting both the yield of the desired product and the selectivity of the reaction, especially in cases with multiple reactive sites. For instance, in palladium-catalyzed cross-coupling reactions to form arylboronic esters (precursors to boronic acids), the interplay of these factors is crucial. researchgate.netnih.gov The steric hindrance from the ortho-methyl group in this compound adds a layer of complexity, often requiring more robust catalytic systems. researchgate.net

Below is a table summarizing the general influence of key reaction conditions on the synthesis of arylboronic acids, which are applicable to the synthesis of this compound.

| Parameter | Effect on Yield and Selectivity | Research Findings |

| Catalyst | The choice of metal (e.g., Palladium, Copper, Iridium) and its associated ligand is critical. Bulky, electron-rich ligands can enhance catalytic activity for sterically hindered substrates. researchgate.netorganic-chemistry.org | NHC-CuCl complexes have proven suitable for borylating sterically hindered substrates. organic-chemistry.org For Suzuki-type couplings, Pd(PPh₃)₄ is a commonly used catalyst. nih.govresearchgate.net |

| Base | The base is essential for activating the diboron reagent and/or neutralizing acidic byproducts. The strength and type of base (e.g., K₃PO₄, K₂CO₃) can impact reaction rates and prevent side reactions. | Potassium phosphate (B84403) (K₃PO₄) is an effective base in many Suzuki-Miyaura coupling reactions to synthesize boronic acid precursors. researchgate.netresearchgate.net |

| Solvent | The solvent influences the solubility of reagents and the stability of intermediates. Aprotic polar solvents like dioxane, THF, or toluene (B28343) are commonly employed. | Reactions are often performed in solvents like ethanol (B145695) or toluene. researchgate.netgoogle.com Micellar conditions using water as a solvent have also been developed for borylation reactions. organic-chemistry.org |

| Temperature | Reaction temperature affects the rate of reaction. While higher temperatures can increase speed, they may also lead to decomposition of reagents or products, or promote side reactions. | Optimal temperatures can range from room temperature to 90 °C or higher, depending on the specific reagents and catalyst system used. nih.govgoogle.com |

Development of Efficient and Environmentally Benign Synthetic Protocols

There is a significant drive towards creating synthetic methods that are more sustainable. This includes reducing waste, avoiding harsh reagents, and improving energy efficiency.

One notable advancement is the direct synthesis of arylboronic acids from aryl chlorides using the underutilized reagent tetrahydroxydiboron (B₂(OH)₄). nih.gov This palladium-catalyzed method avoids the need to first prepare a boronate ester and then hydrolyze it, streamlining the process. It represents a more atom-economical and simplified route to a diverse range of boronic acids. nih.gov

Another approach considered to be a "green method" is the synthesis of arylboronic acids from arylamines. organic-chemistry.org This process involves the diazotization of the arylamine, followed by a Sandmeyer-type borylation. This pathway provides a simple and effective route to the target compounds. organic-chemistry.org

Preparation of Related Arylboronic Acids for Comparative Studies

To understand the properties and reactivity of this compound, it is often compared with other structurally related arylboronic acids. This involves synthesizing a variety of analogs with different substitution patterns and steric profiles.

Synthesis of Ortho-, Meta-, and Para-Substituted Phenylboronic Acids

The position of substituents on the phenyl ring significantly influences the chemical and physical properties of phenylboronic acids. nih.gov Therefore, the synthesis of a full range of ortho, meta, and para-substituted isomers is essential for comparative studies.

A primary and widely used method for preparing these compounds is the reaction of an organometallic reagent, typically a Grignard reagent (ArMgX) or an organolithium reagent (ArLi), with a trialkyl borate ester, such as trimethyl borate or triisopropyl borate. organic-chemistry.orggoogle.com The process begins with the formation of the organometallic species from the corresponding aryl halide. This is followed by electrophilic trapping with the borate ester and subsequent acidic hydrolysis to yield the desired phenylboronic acid.

General Synthetic Scheme:

Ar-X + Mg → Ar-MgX (Grignard Reagent)

Ar-MgX + B(OR)₃ → Ar-B(OR)₂ + MgX(OR)

Ar-B(OR)₂ + H₃O⁺ → Ar-B(OH)₂

This versatile method allows for the preparation of a wide array of substituted phenylboronic acids. google.comacs.org

Methods for Hindered Arylboronic Acids

The presence of substituents in the ortho position, as seen in this compound, introduces steric hindrance around the reaction center. This bulkiness can significantly impede the standard synthetic approaches used for less hindered arylboronic acids, often resulting in low yields or reaction failure. researchgate.net

To overcome these challenges, specialized synthetic strategies have been developed:

Catalyst Development: The use of specific catalysts is crucial. For instance, copper(I)-catalyzed coupling reactions with bulky N-heterocyclic carbene (NHC) ligands have been shown to be effective for sterically demanding substrates. organic-chemistry.org Similarly, iridium-catalyzed ortho-borylation of arenes using bidentate silyl (B83357) ligands provides a powerful tool for accessing hindered boronic esters. organic-chemistry.orgillinois.edu

Ortho-Lithiation: Directed ortho-metalation is a highly efficient strategy. This involves using a directing group on the aromatic ring to guide a strong base, like lithium 2,2,6,6-tetramethylpiperidide (LTMP), to deprotonate the adjacent ortho position. The resulting organolithium intermediate is then quenched with a borate ester. This method is experimentally straightforward and effective for preparing ortho-substituted arylboronic esters under mild conditions. organic-chemistry.org

Halogen/Metal Exchange: For aryl halides that are poor Grignard substrates due to steric hindrance, a halogen/metal exchange reaction, often using an organolithium reagent like n-butyllithium at low temperatures, can be employed. This method, however, can sometimes fail if the steric hindrance is too severe. researchgate.net

These advanced methods are indispensable for the successful synthesis of sterically encumbered molecules like this compound, enabling their use in further chemical applications. researchgate.netillinois.edu

Reactivity and Mechanistic Investigations of 4 Bromo 2 Methylphenylboronic Acid

Fundamental Chemical Reactivity Profiles

The reactivity of 4-Bromo-2-methylphenylboronic acid is largely dictated by the properties of its boronic acid functional group.

Boronic acids, including this compound, are recognized as Lewis acids. ru.nl The boron atom in the boronic acid group possesses an empty p-orbital, making it electron-deficient and capable of accepting a pair of electrons from a Lewis base. libretexts.org This Lewis acidity is a fundamental characteristic, allowing the boronic acid to exist in equilibrium with its corresponding anionic boronate form in aqueous solutions. ru.nl

The interaction between the boronic acid and water leads to the formation of a tetrahedral boronate species, ArB(OH)₃⁻, and an oxonium ion (H₃O⁺). ru.nl Computational studies on related arylboronic acids help quantify the energetics of this equilibrium. ru.nl

Table 1: General Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 221006-71-9 |

| Molecular Formula | C₇H₈BBrO₂ |

This data is for identification purposes and was sourced from publicly available chemical databases. sigmaaldrich.com

The Lewis acidic nature of the boron atom in this compound facilitates its complexation with Lewis bases and nucleophiles. libretexts.org A Lewis base, which is an electron-pair donor, can form a coordinate covalent bond with the electron-accepting boron atom. libretexts.org This interaction results in the formation of a Lewis acid-base complex, often referred to as an "ate" complex. libretexts.orglibretexts.org

For instance, when a Lewis base like ammonia (B1221849) or a solvent such as tetrahydrofuran (B95107) (THF) interacts with a boron compound, the lone pair of electrons on the nitrogen or oxygen atom is donated to the empty orbital of the boron atom. libretexts.org This complexation can significantly alter the properties and reactivity of the boronic acid. In the context of catalysis, this reversible bond formation is a key principle. ru.nl The formation of these complexes is often a crucial step in reactions involving boronic acids, such as the Suzuki-Miyaura cross-coupling, where activation by a base is typically required. nih.gov

Protodeboronation Processes in Arylboronic Acids

Protodeboronation is a significant reaction pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org This process can be an undesirable side reaction in synthetic applications like cross-coupling reactions. nih.govwikipedia.org

Mechanistic studies have revealed multiple pathways for the protodeboronation of arylboronic acids. The specific mechanism is often dependent on the pH of the medium and the structure of the boronic acid itself. wikipedia.orgacs.org

Key mechanistic pathways include:

Acid-Catalyzed Protodeboronation: Under acidic conditions, the reaction can proceed through the protonation of the aryl ring, facilitating C-B bond cleavage. acs.org

Base-Catalyzed Protodeboronation: In basic media, the boronic acid exists as the more electron-rich boronate species ([ArB(OH)₃]⁻). Mechanistic studies using techniques like NMR and stopped-flow IR have identified pathways involving both concerted ipso protonation of the boronate and a dissociative mechanism that generates a transient aryl anion, particularly for arylboronic acids with strong electron-withdrawing groups. acs.org

Zwitterionic Intermediates: For certain heteroaromatic boronic acids containing a basic nitrogen atom, protodeboronation can proceed rapidly through a zwitterionic intermediate under neutral pH conditions. wikipedia.orgacs.org

Boronic Acid Mediated Protodeboronation: Research has also proposed a mechanism where the boronic acid itself can mediate the reaction, particularly in the solid state, driven by a reduction in the entropy of activation. rsc.orgljmu.ac.uk

Kinetic isotope effects (using ²H, ¹⁰B, ¹³C) and linear free-energy relationships are powerful tools used to distinguish between these competing mechanistic pathways. acs.org

Tautomeric Equilibria in Functionalized Arylboronic Acids

Tautomerism, the equilibrium between two readily interconvertible structural isomers, can be observed in certain functionalized arylboronic acids. A notable example involves 2-formylphenylboronic acids, which can exist in equilibrium with their cyclic tautomers, 1,3-dihydro-1,3-dihydroxybenzo[c] rsc.orgrsc.orgoxaboroles. rsc.org

This equilibrium is the result of an intramolecular interaction between the formyl group and the boronic acid moiety. The position of this equilibrium can be influenced by substituents on the aromatic ring and the solvent. rsc.org For example, X-ray analysis has shown that a 3-bromo substituted 2-formylphenylboronic acid exists in the cyclic oxaborole form in the solid state. rsc.org Techniques such as variable-temperature ¹H NMR spectroscopy can be used to determine the equilibrium constants and thermodynamic parameters (enthalpy and entropy) of the tautomerization process in solution. rsc.org While this specific tautomerism requires an ortho-formyl group, it illustrates a form of structural diversity available to functionalized arylboronic acids that is not present in simpler analogues like this compound.

Electrophilic and Nucleophilic Character of the Arylboronic Acid Functional Group

The arylboronic acid functional group, as exemplified by this compound, exhibits a dual reactivity profile, functioning as both an electrophile and a nucleophile under different reaction conditions. This multifaceted nature is central to its versatility in organic synthesis. The electronic properties of the boron atom and its substituents govern this dual character.

The boron atom in an arylboronic acid is sp²-hybridized and possesses a vacant p-orbital, rendering it electron-deficient and a Lewis acid. wiley-vch.de This inherent electrophilicity allows the boronic acid to accept a pair of electrons from a Lewis base. youtube.commasterorganicchemistry.com Consequently, boronic acids can form reversible covalent complexes with nucleophilic species such as alcohols, amines, and hydroxides. wikipedia.org This interaction is fundamental to boronic acid catalysis, where the boronic acid can activate hydroxyl-containing substrates, like carboxylic acids and alcohols, towards nucleophilic attack. rsc.orgnih.gov For instance, the activation of a carboxylic acid by a boronic acid catalyst facilitates the formation of amides from amines. rsc.org

Conversely, the arylboronic acid group can also exhibit nucleophilic character. While the boronic acid itself is not strongly nucleophilic, its corresponding boronate species, formed by the reaction with a base such as a hydroxide (B78521) ion, is significantly more nucleophilic. nih.gov The formation of this tetrahedral boronate complex increases the electron density on the boron and the attached aryl group, enhancing its ability to act as a nucleophile. nih.gov This increased nucleophilicity is harnessed in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. In this reaction, the boronate acts as the nucleophilic partner, delivering the aryl group to the electrophilic metal center during the transmetalation step. nih.gov

The electrophilic and nucleophilic tendencies of an arylboronic acid can be influenced by the substituents on the aromatic ring. In the case of this compound, the electron-withdrawing bromine atom can enhance the electrophilicity of the boron center. In contrast, the electron-donating methyl group can slightly increase the nucleophilicity of the aryl ring.

The following table summarizes the dual chemical nature of the arylboronic acid functional group:

| Characteristic | Description | Governing Factors | Typical Reactions |

| Electrophilic | Acts as a Lewis acid, accepting an electron pair. youtube.com | Electron-deficient boron atom with a vacant p-orbital. wiley-vch.de | Boronic acid catalysis (e.g., activation of alcohols and carboxylic acids). rsc.orgnih.gov |

| Nucleophilic | Acts as a nucleophile, donating an electron pair (typically as the boronate). nih.gov | Formation of an electron-rich tetrahedral boronate complex. nih.gov | Suzuki-Miyaura cross-coupling reactions. nih.gov |

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (like this compound) and an organohalide or triflate. libretexts.org This reaction is widely used to create a C-C bond and synthesize a variety of organic compounds, including biaryls, polyolefins, and styrenes. wikipedia.org The general mechanism involves three key steps: oxidative addition of the halide to the palladium(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

The success of the Suzuki-Miyaura reaction is highly dependent on the catalytic system employed. Research has focused on developing highly active and selective catalysts to improve yields, broaden the substrate scope, and perform reactions under milder conditions.

Palladium complexes are the most common catalysts for the Suzuki-Miyaura reaction. wikipedia.org While the catalytically active species is Pd(0), Pd(II) precatalysts are often used due to their greater stability. morressier.com These Pd(II) species are reduced in situ to Pd(0). For instance, a study on the reduction of Pd(II) to Pd(0) in a Suzuki-Miyaura reaction system showed that ethanol (B145695), in conjunction with a base, can act as the reducing agent. morressier.com

A variety of palladium sources can be used, including palladium acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.comnih.gov The choice of catalyst can influence the reaction's efficiency. For example, in the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids, Pd(PPh₃)₄ was used as the catalyst. mdpi.com Similarly, the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives utilized Pd(PPh₃)₄ for the Suzuki coupling of the intermediate with different boronic acids. nih.gov

The development of preformed palladium catalysts has also been a focus. A study detailed a Pd(II) complex with a 5-membered chelating [N,O] ligand that was active for Suzuki-Miyaura cross-coupling at room temperature. mdpi.com This catalyst showed good activity with a range of aryl bromides and boronic acids. mdpi.com

Table 1: Examples of Palladium-Based Catalysts in Suzuki-Miyaura Reactions

| Catalyst Precursor | Reactants | Product Type | Reference |

| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine and arylboronic acids | 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines | mdpi.com |

| Pd(PPh₃)₄ | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline and boronic acids | Monosubstituted and bisubstituted imine derivatives | nih.gov |

| [N,O] Pd(II) complex | Aryl bromides and boronic acids/pinacol (B44631) esters | Biaryls | mdpi.com |

While palladium catalysts are dominant, nickel-based systems have emerged as a more cost-effective and abundant alternative. lookchem.com Nickel catalysts have shown high reactivity and can facilitate the coupling of a wide range of substrates. nih.govlookchem.com For instance, nickel catalysts have been successfully used in the cross-coupling of phenols and arylboronic acids, where a [NiCl₂(dppp)] complex was found to be efficient. researchgate.net Another study demonstrated the use of a Ni(0) catalyst for the coupling of aryl boronic acids with N-acyliminium precursors. ucla.edu In the context of C-F bond activation, a nickel catalyst was used to couple 2-fluorobenzofurans with arylboronic acids, while a palladium catalyst in a similar reaction only cleaved the C-Br bond, highlighting the different reactivity of the two metals. beilstein-journals.org

Ligands play a crucial role in stabilizing the metal center and modulating its reactivity, which in turn affects the efficiency and selectivity of the cross-coupling reaction. libretexts.org Electron-rich and sterically bulky ligands are often preferred as they facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. libretexts.org

Phosphine (B1218219) ligands are a major class of ligands used in Suzuki-Miyaura coupling. libretexts.org For example, 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) has been shown to confer high activity, allowing reactions to be performed at low catalyst levels and with hindered substrates. nih.gov The choice of ligand can be critical, as demonstrated in a study where a molecularly defined heterogeneous palladium catalyst based on a phosphine-containing metal-organic framework (P-MOF) showed higher selectivity than Pd(PPh₃)₄ in the coupling of bromoanisole with boronic acid. ethz.ch The design of new ligands, such as the "InPhos" ligand, has been guided by theoretical studies to improve upon existing systems like SPhos. nih.gov

N-Heterocyclic carbenes (NHCs) have also emerged as highly effective ligands for palladium-catalyzed cross-coupling reactions. nih.gov They are known to form stable complexes with palladium and can promote high catalytic activity. nih.gov

To address challenges associated with homogeneous catalysts, such as catalyst recovery and product contamination, significant research has been directed towards developing heterogeneous catalysts. These catalysts are often based on palladium nanoparticles (NPs) supported on various materials. nih.govresearchgate.net

Supports for palladium nanoparticles include carbon, silica (B1680970), polymers, and metal-organic frameworks (MOFs). ethz.chnih.gov For example, palladium nanoparticles supported on graphitic carbon nitride (g-C₃N₄) have shown superior catalytic activity in Suzuki-Miyaura reactions at room temperature. researchgate.net Similarly, palladium nanoparticles supported on porous silica materials have been used to catalyze these couplings. ethz.ch The size of the palladium nanoparticles can also influence catalytic activity. nih.gov

Metal-organic frameworks have been investigated as platforms for heterogeneous Suzuki-Miyaura catalysts. ethz.chresearchgate.net These materials can act as solid ligands or supports for palladium nanoparticles, offering high stability and reusability. ethz.ch For instance, a phosphine-containing MOF was used as a solid ligand for a palladium catalyst, which demonstrated high selectivity under mild conditions. ethz.ch

The choice of base and solvent is critical for the success of the Suzuki-Miyaura reaction, influencing reaction rates, yields, and even selectivity. ethz.charkat-usa.org

The base is essential for the activation of the organoboron species and to facilitate the transmetalation step. wikipedia.org Common bases include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃). mdpi.comnih.govarkat-usa.org The selection of the base can significantly impact the reaction yield. In a study on the arylation of a pyrimidine (B1678525) derivative, K₃PO₄ was found to be a suitable base when used with Pd(PPh₃)₄. mdpi.com

The solvent system can affect catalyst stability, solubility of reagents, and the reaction pathway. A variety of solvents have been employed, including toluene (B28343), dioxane, acetonitrile (B52724), and aqueous mixtures. mdpi.comvu.nl For example, in the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine, 1,4-dioxane (B91453) gave a better yield compared to toluene and acetonitrile when K₃PO₄ was the base. mdpi.com Water is often used as a co-solvent, which can enhance the reaction rate and is considered a "green" solvent. arkat-usa.org The effect of the solvent on selectivity has also been observed; for instance, the cross-coupling of a chloroaryl triflate with an arylboronic acid yielded different products depending on whether a nonpolar solvent like THF or a polar solvent like acetonitrile was used. nih.gov

Table 2: Effect of Base and Solvent on Suzuki-Miyaura Reaction Yield

| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 40 | mdpi.com |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Acetonitrile | 36 | mdpi.com |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 60 | mdpi.com |

| 4-bromoacetophenone | Phenylboronic acid | Pd-complex 7 | KOH | H₂O | 94 | arkat-usa.org |

| 4-bromoacetophenone | Phenylboronic acid | Pd-complex 7 | KOH | DMF | 78 | arkat-usa.org |

| 4-bromoacetophenone | Phenylboronic acid | Pd-complex 7 | K₂CO₃ | H₂O | 83 | arkat-usa.org |

| 4-bromoacetophenone | Phenylboronic acid | Pd-complex 7 | Cs₂CO₃ | H₂O | 93 | arkat-usa.org |

An in-depth examination of the chemical behavior of this compound reveals its significant role in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. This article focuses exclusively on the substrate scope, limitations, and mechanistic details of this compound in Suzuki-Miyaura cross-coupling reactions.

3 Substrate Scope and Limitations for this compound

The utility of this compound as a coupling partner is defined by its reactivity with a range of electrophiles. Its structure, featuring a bromo substituent para to the boronic acid and a methyl group in the ortho position, introduces specific electronic and steric characteristics that influence its reaction profile.

1 Coupling with Various Aryl and Heteroaryl Halides (Bromides, Chlorides, Iodides)

This compound is a versatile reagent for the formation of biaryl structures through coupling with various aryl and heteroaryl halides. The efficiency of these reactions is governed by the nature of the halide and the electronic properties of the coupling partner.

The reactivity of the aryl halide coupling partner generally follows the order of bond dissociation energy: I > Br > Cl. rsc.orgnih.gov Consequently, aryl iodides are the most reactive substrates, followed by bromides, while chlorides are the most challenging due to the strength of the C-Cl bond. rsc.org However, successful couplings with activated aryl chlorides, particularly those bearing electron-withdrawing groups, are readily achieved. youtube.com For instance, studies on the coupling of 4-nitrobenzoyl chloride with a structurally similar boronic acid, (4-chloro-2-methylphenyl)boronic acid, have shown excellent yields, suggesting that this compound would react similarly. nih.gov

The coupling with heteroaryl halides is also a crucial application. While the Lewis-basic nature of some heterocycles can potentially poison the palladium catalyst, various strategies have been developed to facilitate these reactions. nih.gov Research on the coupling of ortho-substituted phenylboronic acids with highly substituted heteroaryl systems like 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) has demonstrated that these reactions proceed, although the regioselectivity and rate can be influenced by the steric and electronic nature of the ortho substituent. beilstein-journals.orgnih.gov

Below is a representative table of Suzuki-Miyaura coupling reactions with various aryl halides, based on data for structurally similar boronic acids.

| Aryl Halide | Boronic Acid | Catalyst/Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Nitrobenzoyl Chloride | (4-Chloro-2-methylphenyl)boronic acid | (NHC)2PdBr2 / K2CO3 | - | 93 | nih.gov |

| Bromobenzene | o-Tolylboronic acid | Pd(OAc)2 / PCy3 / KOH | THF | Quantitative | preprints.org |

| 3,4,5-Tribromo-2,6-dimethylpyridine | o-Tolylboronic acid | Pd(PPh3)4 / Na2CO3 | Toluene/EtOH/H2O | High | beilstein-journals.orgresearchgate.net |

| 4-Bromoacetophenone | Phenylboronic acid | Pd@Bipy-PMO / K2CO3 | Water | 98 |

2 Reactivity with Vinyl Triflates and Other Electrophiles

Beyond aryl halides, the substrate scope for this compound extends to other electrophiles such as vinyl triflates (OTf). Vinyl triflates are highly effective coupling partners, often exhibiting reactivity comparable to or greater than that of aryl bromides. preprints.org The Suzuki-Miyaura coupling of arylboronic acids with vinyl triflates provides a powerful method for constructing substituted alkenes and dienes. organic-chemistry.org

Reactions are typically carried out under mild conditions, often using a palladium catalyst like Pd(PPh₃)₄ or (Ph₃P)₂PdCl₂ with a base such as sodium carbonate in a mixed solvent system like THF/water. organic-chemistry.org These conditions facilitate the synthesis of complex heterocyclic and carbocyclic structures. Acyl chlorides also serve as effective electrophiles, coupling with arylboronic acids to yield functionalized ketones in high yields. nih.gov

3 Steric and Electronic Effects of Coupling Partners

The ortho-methyl group in this compound plays a critical role in its reactivity, introducing steric hindrance that can influence the rate and success of the coupling reaction. Generally, steric bulk, especially di-ortho substitution on either the boronic acid or the aryl halide, can significantly impede the reaction. youtube.com The transmetalation step is particularly sensitive to steric hindrance. rsc.org

However, studies have shown that mono-ortho-substitution, as seen in this compound, is often well-tolerated, leading to quantitative yields with appropriate catalyst systems. preprints.org The use of bulky, electron-rich phosphine ligands (e.g., Buchwald or AntPhos ligands) on the palladium center is a common strategy to overcome steric challenges. rsc.orgnih.govbeilstein-journals.org These ligands promote both the oxidative addition and the subsequent reductive elimination steps, facilitating the coupling of sterically demanding substrates. beilstein-journals.org

Cross Coupling Reactions Involving 4 Bromo 2 Methylphenylboronic Acid

4 Mechanistic Studies of the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

1 Oxidative Addition Step: Kinetics and Stereochemistry

The catalytic cycle is initiated by the oxidative addition of the organic halide (or triflate) to a Pd(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new organopalladium(II) species. For many systems, particularly those involving aryl bromides and chlorides, oxidative addition is the rate-determining step of the entire cycle. acs.orgyoutube.com The reaction kinetics are often first-order in the concentration of the organic halide. youtube.com

The relative rate of oxidative addition follows the sequence I > OTf > Br >> Cl, which correlates inversely with the C-X bond strength. preprints.orgacs.org The stereochemistry of this step is retentive for vinyl halides, meaning the configuration of the double bond is preserved in the resulting palladium complex. preprints.org The initial product of oxidative addition is a cis-organopalladium(II) complex, which typically isomerizes rapidly to the more stable trans-isomer. preprints.org

2 Transmetalation Step: Intermediates and Rate-Determining Factors

Following oxidative addition, the transmetalation step occurs, where the organic group from the boron atom is transferred to the palladium(II) center, displacing the halide or other leaving group. This step requires activation of the organoboron species by a base.

Two primary mechanistic pathways for transmetalation are widely considered:

The Boronate Pathway : The base (e.g., OH⁻, OR⁻) reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic tetracoordinate boronate species (e.g., [R-B(OH)₃]⁻). This boronate then reacts with the trans-[ArPd(L)₂X] complex.

The Hydroxide (B78521) Pathway : The halide on the palladium complex is exchanged with a hydroxide ion from the base to form a palladium hydroxo complex, trans-[ArPd(L)₂OH]. This complex then reacts directly with the neutral boronic acid.

Studies have shown that for reactions conducted with weak bases in aqueous solvent mixtures, the pathway involving the reaction of a palladium hydroxo complex with the neutral boronic acid is often the dominant and faster route. nih.gov The transmetalation itself is believed to proceed through an intermediate featuring a Pd-O-B linkage. beilstein-journals.org Low-temperature NMR studies have successfully identified these pre-transmetalation intermediates. beilstein-journals.org The exact nature of the intermediate and the rate of this step can be influenced by factors such as the concentration of the phosphine (B1218219) ligand and the Lewis acidity of the boronic acid derivative. beilstein-journals.orgyoutube.com For sterically hindered substrates, the transmetalation step can become rate-limiting. rsc.org

Reductive Elimination Step: Pathways and Product Formation

Reductive elimination is the final, product-forming step in many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.orglibretexts.org In this elementary step, the two organic groups previously transferred to the palladium(II) center—the 4-bromo-2-methylphenyl group (from the boronic acid) and the coupling partner's organic moiety (from the organohalide)—are joined together, forming a new carbon-carbon bond. wikipedia.org This process is accompanied by the reduction of the palladium center from its +2 oxidation state back to its catalytically active 0 oxidation state, thus regenerating the catalyst for the next cycle. wikipedia.orgwikipedia.org

For the reaction to occur, the two ligands destined for elimination must be positioned cis (adjacent) to each other on the metal center. wikipedia.orglibretexts.org The mechanism is typically concerted, proceeding through a three-center transition state. umb.edu The stability and electronic properties of the ligands influence the rate of reductive elimination. In the case of coupling 4-bromo-2-methylphenylboronic acid, the resulting diorganopalladium(II) intermediate would undergo this step to yield the final biaryl product. The thermodynamics of this step must be favorable for the reaction to proceed efficiently. libretexts.org While C-C bond-forming reductive eliminations are generally favorable, the specific rate can be influenced by factors such as steric hindrance between the coupling partners on the palladium complex. libretexts.org

Role of Boronic Acid Activation in Transmetalation

Transmetalation is a critical step in the Suzuki-Miyaura catalytic cycle where the organic group from the boron atom is transferred to the palladium(II) center. libretexts.orgrsc.org For this to happen efficiently, the boronic acid must be activated. This compound, like other boronic acids, is not sufficiently nucleophilic to react directly with the palladium complex. libretexts.org

Activation is typically achieved by adding a base to the reaction mixture. wikipedia.org The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻). libretexts.org This anionic boronate complex then readily undergoes transmetalation with the palladium(II) halide complex formed during the preceding oxidative addition step. wikipedia.orgrsc.org The process involves the displacement of the halide ligand on the palladium by the aryl group from the boronate, resulting in a diorganopalladium(II) intermediate and regenerating the base. wikipedia.org The choice of base is crucial and can significantly impact the reaction's success and rate. researchgate.netikm.org.my

Recent studies have also explored other modes of boronic acid activation, such as through Brønsted acid or dual hydrogen-bond catalysis, particularly when using specific solvents like hexafluoroisopropanol. nih.gov These findings suggest that the activation mechanism can be more diverse and solvent-dependent than traditionally assumed. nih.gov

Kinetic Studies and Reaction Rate Analysis

The rate of a Suzuki-Miyaura cross-coupling reaction involving this compound is influenced by several factors, including temperature, catalyst loading, base, and the electronic properties of the substrates. researchgate.netikm.org.mymdpi.com Kinetic studies on similar systems reveal that the oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step. libretexts.org

The table below summarizes typical parameters investigated in kinetic studies of Suzuki-Miyaura reactions, which would be relevant for optimizing reactions with this compound.

| Parameter | Variable | Observation | Reference |

| Temperature | 100 °C vs 120 °C vs 140 °C | Reaction conversion increases with higher temperature. | ikm.org.my |

| Catalyst Loading | 0.25 mol% vs 0.50 mol% vs 1.0 mol% | 0.25 mol% was found to be sufficient for complete conversion. | ikm.org.my |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄, NaOH | The choice of base significantly affects the reaction yield and rate. | wikipedia.orgresearchgate.net |

| Solvent | Water, DMF, Toluene (B28343), Dioxane | Solvent choice impacts catalyst activity and reaction yield. | arkat-usa.org |

Other Transition Metal-Catalyzed Coupling Reactions

The Chan-Lam coupling provides a powerful method for forming aryl carbon-heteroatom bonds, representing an alternative to the more common palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgnrochemistry.com This reaction utilizes a copper catalyst to couple an aryl boronic acid, such as this compound, with an N-H or O-H containing compound, including amines, alcohols, amides, and phenols. nrochemistry.comorganic-chemistry.org

A key advantage of the Chan-Lam coupling is that it can often be conducted under mild conditions, at room temperature and open to the air, using oxygen from the atmosphere as the terminal oxidant. wikipedia.orgorganic-chemistry.org The mechanism is believed to proceed through the formation of a copper(III) intermediate. wikipedia.orgnrochemistry.com This Cu(III) species, bearing the aryl group from the boronic acid and the heteroatom nucleophile, undergoes reductive elimination to forge the C-N or C-O bond and release the final product, regenerating a Cu(I) species which is then re-oxidized to complete the catalytic cycle. wikipedia.orgorganic-chemistry.org

The table below outlines typical components used in a Chan-Lam coupling reaction.

| Component | Examples | Purpose | Reference |

| Copper Source | Cu(OAc)₂, CuCl₂ | Catalyst for the coupling reaction. | nrochemistry.com |

| Boronic Acid | Aryl boronic acids | Source of the aryl group. | wikipedia.orgorganic-chemistry.org |

| Nucleophile | Amines, Alcohols, Amides | Provides the heteroatom for C-N or C-O bond formation. | nrochemistry.comyoutube.com |

| Base (optional) | Pyridine (B92270), Et₃N | Can facilitate the reaction, though sometimes not required. | nrochemistry.com |

| Oxidant | O₂ (air) | Re-oxidizes the copper catalyst. | nrochemistry.comorganic-chemistry.org |

| Solvent | CH₂Cl₂, MeOH, THF | Provides the reaction medium. | nrochemistry.com |

The oxidative Heck reaction is a palladium-catalyzed process that forms a C-C bond between an organoboronic acid and an olefin, differing from the traditional Heck reaction which uses an organohalide. liv.ac.uknih.gov This reaction variant is valuable because boronic acids are generally more stable and less toxic than the corresponding organohalides. liv.ac.uk When applied to this compound, it would allow for the direct arylation of an alkene.

Recent advancements have led to the development of oxidative Heck reactions that can proceed without a base and external oxidant, broadening the reaction's scope. liv.ac.uk These reactions often exhibit high regioselectivity, favoring the formation of the E-isomer (trans-substituted alkene). liv.ac.ukresearchgate.net The term "directed" in this context refers to the catalyst's ability to control the regioselectivity of the C-H functionalization on the olefin, which can be influenced by the electronic properties of the olefin and the specific catalyst system employed. nih.gov For instance, studies have shown excellent yields for the coupling of various arylboronic acids with both electron-rich and electron-deficient olefins, producing only the oxidative Heck product without competing Suzuki coupling, even when the boronic acid contains a halide like in 4-bromophenylboronic acid. liv.ac.uk

Derivatization and Functionalization Strategies of 4 Bromo 2 Methylphenylboronic Acid

Formation of Boronic Esters (e.g., Pinacol (B44631) Esters)

Boronic acids are often converted into boronic esters to improve their stability and handling properties. digitellinc.com Among the various types of boronic esters, pinacol esters are widely used due to their crystalline nature, ease of purification, and compatibility with a broad range of reaction conditions. digitellinc.comnih.gov

The most common method for the synthesis of 4-bromo-2-methylphenylboronic acid pinacol ester is the direct esterification of this compound with pinacol. This reaction is typically carried out in a suitable solvent, often with a dehydrating agent like magnesium sulfate (B86663) to drive the equilibrium towards the ester product. orgsyn.org

A general procedure for the direct esterification is as follows:

this compound and a slight excess of pinacol are dissolved in a solvent such as diethyl ether or dichloromethane. orgsyn.org

Anhydrous magnesium sulfate is added to the mixture. orgsyn.org

The suspension is stirred at room temperature for a period of time, typically several hours to overnight, to ensure complete conversion. orgsyn.org

The solid magnesium sulfate is then filtered off, and the solvent is removed under reduced pressure to yield the crude pinacol ester, which can be further purified by recrystallization or chromatography. orgsyn.org

| Method | Starting Materials | Key Reagents | General Conditions |

| Direct Esterification | This compound, Pinacol | Magnesium sulfate (dehydrating agent) | Room temperature, anhydrous solvent (e.g., diethyl ether) |

| Miyaura Borylation | 1,4-Dibromo-2-methylbenzene | Bis(pinacolato)diboron (B136004) (B₂pin₂), Palladium catalyst (e.g., PdCl₂(dppf)), Base (e.g., KOAc) | Elevated temperature, inert atmosphere, organic solvent (e.g., dioxane) |

Boronic esters, such as the pinacol ester of this compound, exhibit significantly enhanced stability compared to the free boronic acids. digitellinc.com Boronic acids are prone to dehydration to form cyclic boroxines (trimeric anhydrides) and can undergo protodeboronation, especially under harsh reaction conditions. digitellinc.com The formation of the pinacol ester protects the boronic acid functionality from these degradation pathways, making them more robust for storage and handling. digitellinc.comnih.gov

While offering increased stability, boronic esters remain sufficiently reactive to participate in a wide range of organic transformations, most notably the Suzuki-Miyaura cross-coupling reaction. nih.gov In many cases, the boronic ester can be used directly in the coupling reaction, where the active boronic acid is regenerated in situ under the basic reaction conditions. nih.gov However, the reactivity of boronic esters can be influenced by steric hindrance around the boron atom. nih.gov Studies have shown that while pinacol esters are effective coupling partners, their reaction rates can sometimes be slower than the corresponding boronic acids. nih.gov

| Property | Boronic Acids | Boronic Esters (Pinacol) |

| Stability | Prone to dehydration (boroxine formation) and protodeboronation. digitellinc.com | Generally stable, less prone to degradation. digitellinc.comnih.gov |

| Handling | Can be difficult to purify and handle due to their propensity to dehydrate. digitellinc.com | Often crystalline solids, easier to purify by chromatography or recrystallization. digitellinc.com |

| Reactivity | Highly reactive in cross-coupling reactions. nih.gov | Readily participate in cross-coupling reactions, sometimes with slightly attenuated reactivity compared to the free acid. nih.gov |

Immobilization on Solid Supports for Combinatorial and Solid-Phase Synthesis

The immobilization of boronic acids on solid supports offers a powerful strategy for streamlining multi-step synthetic sequences, particularly in the context of combinatorial chemistry and library synthesis. nih.govresearchgate.net This approach facilitates the purification of intermediates by simple filtration and washing, and enables the use of excess reagents to drive reactions to completion.

A significant advancement in the solid-phase synthesis of boronic acid derivatives has been the development of specialized resin anchors. One of the most effective is the N,N-diethanolaminomethyl polystyrene (DEAM-PS) resin. nih.govacs.org This resin allows for the rapid and efficient immobilization of a wide variety of boronic acids, including functionalized arylboronic acids, under mild, anhydrous conditions at room temperature. nih.govacs.org

The attachment mechanism involves the formation of a stable, bicyclic diethanolamine (B148213) boronate, which is facilitated by an intramolecular N-B coordinative bond. nih.govacs.org A key advantage of the DEAM-PS resin is that it obviates the need for exhaustive removal of water during the esterification process, a common challenge in solid-phase synthesis. nih.gov The cleavage of the boronic acid from the resin can be achieved under mild hydrolytic conditions, for instance, by treatment with a large excess of water in a suitable solvent. nih.govacs.org

Immobilized boronic acids on supports like the DEAM-PS resin can be directly employed in resin-to-resin transfer reactions (RRTR). nih.govresearchgate.net This innovative approach involves the reaction of a substrate bound to one solid support with a reagent attached to a second solid support. researchgate.net In the context of this compound, its immobilized form could be used in a Suzuki cross-coupling reaction with an aryl halide attached to a different resin. acs.org

This multiresin system significantly simplifies synthetic workflows by eliminating the need for cleavage and purification of intermediates between reaction steps. nih.govresearchgate.net The product remains on the second resin, ready for the next synthetic transformation or for cleavage to yield the final product. This strategy is particularly well-suited for the automated synthesis of chemical libraries. nih.govresearchgate.net

Further Functionalization of the Aromatic Ring System

The aromatic ring of this compound and its derivatives presents opportunities for further functionalization, allowing for the synthesis of a diverse range of polysubstituted aromatic compounds. The existing bromo and methyl substituents can be modified, or additional functional groups can be introduced onto the ring.

One potential avenue for functionalization is through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where the bromine atom on the aromatic ring serves as a handle. mdpi.com By reacting the this compound pinacol ester with another boronic acid or ester, a biphenyl (B1667301) derivative can be synthesized. This reaction would typically be performed under conditions that favor the reaction of the aryl bromide over the aryl boronate.

Furthermore, the aromatic ring itself can undergo electrophilic substitution reactions, although the directing effects of the existing substituents (the ortho-para directing methyl group and the deactivating but ortho-para directing bromo and boronic acid/ester groups) would need to be carefully considered to control the regioselectivity of the reaction. For instance, nitration or halogenation could introduce additional functional groups onto the ring, providing further points for diversification.

Recent studies have also demonstrated the functionalization of phenylboronic acid-containing nanoparticles via Suzuki-Miyaura coupling reactions with iodo- and bromo-coupling partners to introduce new functional groups such as carboxylic acids and aldehydes. mdpi.comnsf.gov This suggests that the boronic acid group on this compound could potentially be used as a reactive site for coupling, while the bromo group is retained for subsequent transformations.

Applications in Sequential and Multicomponent Reactions

The unique bifunctional nature of this compound, possessing both a reactive boronic acid group and a bromo substituent, makes it a valuable building block in the strategic design of complex organic molecules through sequential and multicomponent reactions. These approaches offer significant advantages in synthetic efficiency, allowing for the rapid construction of molecular diversity from a single, versatile starting material.

Sequential reactions involving this compound typically exploit the differential reactivity of its two functional groups. The boronic acid moiety is readily employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. This allows for the initial introduction of a diverse range of aryl or vinyl substituents at the boron-bearing position. The bromo group, being less reactive under these initial conditions, remains intact for a subsequent, distinct transformation.

A prime example of this strategy is seen in the synthesis of complex heterocyclic structures, which are of significant interest in medicinal chemistry. For instance, a sequential approach can be envisioned for the synthesis of highly substituted pyrazine (B50134) carboxamides. In a first step, a related precursor, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, can be subjected to a Suzuki-Miyaura coupling with various arylboronic acids. mdpi.com This reaction selectively targets the carbon-bromine bond, demonstrating that the bromo- and amino- (or a precursor like a boronic acid) functionalities on the phenyl ring allow for such regioselective, sequential derivatization. mdpi.com This highlights the capability to build molecular complexity in a stepwise manner.

Table 1: Exemplary Sequential Reaction of a 4-Bromo-2-methylaniline Derivative

| Step | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Ref. |

| 1 | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Arylboronic acid | Tetrakis(triphenylphosphine)palladium(0), K₃PO₄ | N-(4-aryl-3-methylphenyl)pyrazine-2-carboxamide derivatives | mdpi.com |

Multicomponent reactions (MCRs) represent another powerful strategy where this compound can serve as a key reactant. MCRs allow for the combination of three or more starting materials in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. nih.govnih.gov The utility of this compound in this context lies in its ability to participate in the MCR while retaining the bromo-substituent for post-MCR functionalization.

A notable application of this concept is in the synthesis of imidazo[1,2-a]pyrazine-based scaffolds, which are potent inhibitors of BET bromodomains. The synthesis can proceed via a three-component reaction, which is then followed by a Suzuki-type coupling with a boronic acid derivative to complete the target molecule. nih.gov While this specific example may not use this compound directly, it establishes a clear precedent for its potential use. In such a scenario, an appropriately designed multicomponent reaction could incorporate the 4-bromo-2-methylphenyl moiety, with the bromo- group serving as a synthetic handle for a subsequent Suzuki-Miyaura cross-coupling. This would enable the late-stage introduction of additional molecular complexity and diversity.

The research into such applications underscores the versatility of this compound as a strategic component in modern organic synthesis, enabling the efficient construction of complex and biologically relevant molecules.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 2 Methylphenylboronic Acid and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 4-bromo-2-methylphenylboronic acid in solution. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹¹B, detailed information about the connectivity and chemical environment of atoms within the molecule can be obtained.

Proton (¹H) NMR for Structural Confirmation and Monitoring

Proton NMR is primarily used to confirm the identity and purity of this compound. The spectrum displays characteristic signals for the aromatic protons, the methyl group, and the acidic protons of the boronic acid moiety. The substitution pattern on the aromatic ring leads to distinct chemical shifts and coupling patterns for the three aromatic protons. The two protons of the boronic acid group, -B(OH)₂, typically appear as a broad singlet that can undergo exchange with deuterium (B1214612) oxide (D₂O). The sharp singlet corresponding to the methyl group protons is also readily identifiable. This technique is crucial for monitoring the progress of reactions, as changes in the aromatic or other signals can indicate the consumption of the starting material and the formation of new products.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic-H | ~7.2-7.8 | m | Complex pattern of multiplets due to the specific substitution on the benzene (B151609) ring. |

| Methyl (-CH₃) | ~2.4-2.6 | s | A sharp singlet corresponding to the three methyl protons. |

| Boronic Acid (-B(OH)₂) | Variable, broad | s (broad) | Position and intensity are dependent on solvent and concentration; signal disappears upon D₂O exchange. |

Carbon-13 (¹³C) NMR for Aromatic and Methyl Group Analysis

Carbon-13 NMR provides valuable information on the carbon skeleton of the molecule. For this compound, seven distinct signals are expected, corresponding to the six carbons of the aromatic ring and the one carbon of the methyl group. The carbon atom directly bonded to the boron (C-B) can sometimes exhibit a broad signal or be difficult to detect due to quadrupolar broadening from the adjacent boron nucleus. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the bromo, methyl, and boronic acid substituents.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-B | ~130-140 | Signal may be broad or unobserved due to quadrupolar relaxation. |

| C-Br | ~120-125 | Chemical shift influenced by the electronegative bromine atom. |

| Aromatic C-H | ~128-138 | Multiple signals corresponding to the different protonated aromatic carbons. |

| Aromatic C-CH₃ | ~140-145 | Quaternary carbon attached to the methyl group. |

| Methyl (-CH₃) | ~20-23 | Characteristic signal for the methyl carbon. |

Boron-11 (¹¹B) NMR for Boron Environment Analysis

Boron-11 NMR is uniquely suited for probing the chemical environment of the boron atom. nih.govhuji.ac.il Boron has two NMR-active isotopes, ¹⁰B and ¹¹B, but ¹¹B is more commonly used due to its higher natural abundance (80.1%) and smaller nuclear quadrupole moment, which results in sharper signals. huji.ac.il The chemical shift in ¹¹B NMR is highly sensitive to the hybridization and coordination number of the boron atom. nih.gov

For this compound, the boron atom is in a trigonal planar, sp²-hybridized state, which typically results in a chemical shift in the range of δ 27–33 ppm in acidic media. nsf.gov When the boronic acid reacts with a diol to form a cyclic boronate ester, or when the pH is increased to form the corresponding boronate anion, the boron atom becomes tetracoordinate and sp³-hybridized. This change in coordination geometry and electronic environment causes a significant upfield shift in the ¹¹B NMR spectrum to a region of approximately δ 4–10 ppm. nih.govnsf.gov This distinct shift makes ¹¹B NMR an excellent tool for monitoring the formation of boronate esters and other boron complexes in situ. nih.gov

| Boron Species | Hybridization | Coordination | Expected Chemical Shift (δ, ppm) |

|---|---|---|---|

| Arylboronic Acid (R-B(OH)₂) | sp² | Trigonal Planar | 27 - 33 nsf.gov |

| Boronate Ester / Anion | sp³ | Tetrahedral | 4 - 10 nsf.gov |

X-ray Crystallography for Solid-State Molecular Structure Determination

Analysis of Hydrogen Bonding Networks in Solid State

In the solid state, phenylboronic acids are known to form extensive intermolecular hydrogen-bonding networks. The two hydroxyl groups of the boronic acid moiety can act as both hydrogen bond donors and acceptors. nih.gov This typically leads to the formation of dimeric structures, where two molecules of this compound are linked together by a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring. These dimeric units can then further self-assemble into larger, ordered supramolecular structures, such as sheets or helical chains, through additional hydrogen bonds. The analysis of these networks is fundamental to understanding the crystal packing and physical properties of the compound.

Structural Characterization of Reaction Intermediates and Boronate Complexes

X-ray crystallography is an invaluable tool for the definitive structural characterization of reaction intermediates and boronate complexes derived from this compound. For instance, in the synthesis of Suzuki-Miyaura coupling products or the formation of boronate esters with diols, isolating a crystalline product allows for its complete structural elucidation. The resulting crystal structure would confirm the formation of new carbon-carbon or carbon-oxygen bonds, reveal the geometry of the newly formed complex (e.g., the conformation of a five- or six-membered boronate ester ring), and provide precise measurements of all bond parameters. This level of detail is essential for confirming reaction outcomes and understanding structure-activity relationships.

Computational Chemistry and Theoretical Studies on 4 Bromo 2 Methylphenylboronic Acid Systems

Quantum Mechanical Calculations (DFT, MP2, etc.)

Quantum mechanical calculations, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are foundational in the computational study of molecular systems. DFT is widely used due to its favorable balance of accuracy and computational cost, making it suitable for calculating the electronic structure and properties of medium-sized molecules like 4-bromo-2-methylphenylboronic acid. researchgate.net MP2, while more computationally intensive, offers a higher level of theory for capturing electron correlation effects. pku.edu.cn

The first step in the computational analysis of this compound involves determining its most stable three-dimensional structure. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms.

Theoretical investigations on similar phenylboronic acid derivatives using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are common for structural optimization. nih.govnih.gov Such studies reveal that the primary conformational flexibility in this compound arises from the rotation of the boronic acid [-B(OH)₂] group relative to the phenyl ring. Calculations show that different orientations of the hydroxyl groups (e.g., cis-trans vs. cis-cis) result in slightly different energies, with the cis-trans conformer often being the most stable due to minimized steric hindrance and potential for intramolecular interactions. nih.gov The optimized geometry provides key structural parameters.

Illustrative Structural Parameters for this compound (DFT/B3LYP) This table presents typical data that would be obtained from a DFT calculation. Actual values may vary based on the specific level of theory and basis set used.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Lengths | C-B | ~1.55 Å |

| B-O | ~1.37 Å | |

| O-H | ~0.97 Å | |

| C-Br | ~1.91 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| Bond Angles | C-C-B | ~121° |

| O-B-O | ~118° | |

| C-B-O | ~121° | |

| Dihedral Angle | C-C-B-O | ~180° (for planar conformer) |

Vibrational frequency calculations are typically performed after geometry optimization to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also allow for the prediction of the molecule's infrared (IR) and Raman spectra, which can be compared with experimental data for validation. nih.govresearchgate.net

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. rsc.orgnih.gov Computational studies using DFT have been instrumental in elucidating the complex, multi-step mechanism of this catalytic cycle. acs.orgresearchgate.net

The catalytic cycle is generally understood to involve three main stages: